10-(4-Bromophenyl)-10H-phenoxazine
Overview
Description
10-(4-Bromophenyl)-10H-phenoxazine (also known as 4-BP-PXZ) is a small molecule that has been studied extensively in recent years due to its potential applications in medicinal chemistry and biochemistry. 4-BP-PXZ is a heterocyclic aromatic compound with a phenoxazine ring structure, and it has been found to have several interesting and potentially useful biological properties.
Scientific Research Applications
Antitumor and Anticancer Activities
Phenoxazine derivatives have been reported to exhibit significant antitumor and anticancer activities. They may interact with DNA or cellular proteins to inhibit cancer cell growth or induce apoptosis .
Antimicrobial Activities
These compounds also show antimicrobial effects, including antibacterial , antifungal , and antiviral properties, making them potential candidates for treating various infections .
Anti-inflammatory and Analgesic Effects
Phenoxazine derivatives can act as anti-inflammatory agents, reducing inflammation in various conditions, and also possess analgesic properties to alleviate pain .
Anti-diabetic Potential
Some phenoxazine derivatives have been found to have anti-diabetic effects, which could be explored for managing diabetes through modulation of insulin release or glucose metabolism .
Optoelectronic Applications
Beyond biomedical uses, these compounds have applications in optoelectronics , such as in organic light-emitting diodes (OLEDs), photoredox catalysts, and dye-sensitized solar cells due to their electronic properties .
Material Science Applications
Phenoxazine derivatives are used in material science for the development of new materials with desired properties for various industrial applications .
properties
IUPAC Name |
10-(4-bromophenyl)phenoxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO/c19-13-9-11-14(12-10-13)20-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)20/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHIALZHPCMMMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20533744 | |
Record name | 10-(4-Bromophenyl)-10H-phenoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20533744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-(4-Bromophenyl)-10H-phenoxazine | |
CAS RN |
71041-21-9 | |
Record name | 10-(4-Bromophenyl)-10H-phenoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20533744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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